2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid
CAS No.: 149353-71-9
Cat. No.: VC21146837
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149353-71-9 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) |
| Standard InChI Key | WUVSWGUHNFPCCI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O |
Introduction
Fundamental Properties and Structural Characteristics
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a derivative of isoindoline, containing a tert-butoxycarbonyl protecting group at the nitrogen position and a carboxylic acid group at position 5 of the isoindoline ring structure. This compound has received significant attention in pharmaceutical research and organic synthesis due to its versatile reactivity profile and functionality.
Basic Identification Data
The compound is registered with specific identifiers that enable its precise identification in chemical databases and literature. The following table presents the fundamental identification data:
| Parameter | Value |
|---|---|
| CAS Number | 149353-71-9 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid |
| InChI Key | WUVSWGUHNFPCCI-UHFFFAOYSA-N |
| PubChem Compound ID | 16450143 |
The compound is characterized by its unique InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which provide standardized representations of its chemical structure. The InChI is: InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) . The canonical SMILES notation is: CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O.
Physical and Chemical Properties
The physical and chemical properties of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid determine its behavior in various reactions and applications. The following table summarizes its key properties:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Boiling Point | 412.1±45.0 °C (Predicted) | |
| Density | 1.257±0.06 g/cm³ (Predicted) | |
| pKa | 4.39±0.20 (Predicted) | |
| Solubility | Soluble in organic solvents like methanol |
The compound features a bicyclic structure with a nitrogen atom in one of its rings, giving it unique reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality, enhancing the compound's stability and solubility in organic solvents while preventing unwanted reactions at the nitrogen atom during various synthetic procedures.
Synthesis and Preparation Methods
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid can be synthesized through several routes, with the most common approach involving the protection of the amino group of isoindoline using a tert-butoxycarbonyl (Boc) group.
Laboratory Synthesis
The laboratory synthesis typically follows a straightforward procedure:
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The starting material, isoindoline, is reacted with di-tert-butyl dicarbonate (Boc₂O)
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The reaction is conducted in the presence of a base, commonly triethylamine (Et₃N)
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The reaction medium is typically an organic solvent such as dichloromethane (DCM)
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The reaction proceeds at room temperature under controlled conditions
The reaction can be represented by the following equation:
Isoindoline-5-carboxylic acid + (Boc)₂O + Et₃N → 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid + CO₂ + t-BuOH
The reaction proceeds through the nucleophilic attack of the isoindoline nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the Boc-protected isoindoline derivative.
Industrial Production
In industrial settings, the production of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid follows similar synthetic routes but is optimized for larger scales. The industrial production typically employs:
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Continuous flow reactors for improved efficiency
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Automated systems to ensure consistent product quality
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Optimized reaction conditions for higher yields and purity
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Scaled-up purification procedures to handle larger quantities
These industrial processes often incorporate quality control measures to ensure the final product meets specific purity standards, typically >95% as indicated by commercial suppliers .
Chemical Reactions and Reactivity
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid can participate in various chemical transformations, making it a versatile building block in organic synthesis.
Types of Reactions
The compound can undergo several types of reactions, primarily involving either the carboxylic acid group or the Boc-protected amine:
Deprotection Reactions
The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents. This deprotection reveals the free amine, which can then participate in further reactions.
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 can undergo various transformations:
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Esterification to form corresponding esters
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Amidation to form amide derivatives
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Reduction to form alcohols
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Conversion to acid chlorides or anhydrides for increased reactivity
Other Transformations
Additional reactions include:
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Oxidation reactions using agents like hydrogen peroxide
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Reduction reactions using reagents such as lithium aluminum hydride
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Substitution reactions at various positions of the isoindoline ring
Reaction Mechanisms
The reactivity of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is primarily dictated by the functional groups present. The Boc deprotection mechanism involves protonation of the carbonyl oxygen followed by loss of the tert-butyl carbocation and subsequent decarboxylation to yield the free amine. The carboxylic acid group reactions follow standard carboxylic acid chemistry, including nucleophilic acyl substitution mechanisms.
Applications in Research and Industry
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid has found applications in various fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Research
In medicinal chemistry, this compound serves as:
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A building block for the synthesis of drug candidates
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A precursor in the development of receptor modulators
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A component in the preparation of enzyme inhibitors
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A structural element in compounds targeting specific biological pathways
Research indicates that derivatives of this compound have been explored for their ability to interact with various biological targets, acting as modulators for specific receptors and enzymes. For example, isoindoline derivatives have shown potential in the development of ROR-gamma inhibitors, which are targets for autoimmune diseases.
Organic Synthesis Applications
In synthetic organic chemistry, 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid serves as:
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A protected building block in multistep syntheses
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A precursor for more complex heterocyclic systems
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A reagent in the preparation of peptide-like molecules
The compound's utility in synthesis stems from its bifunctional nature, with the protected amine and carboxylic acid allowing for selective manipulations and controlled reactivity.
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Skin corrosion/irritation | Category 2 | H315 |
| Serious eye damage/eye irritation | Category 2 | H319 |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335 |
These classifications indicate that the compound can cause skin irritation, eye irritation, and respiratory tract irritation upon exposure .
Comparative Analysis with Related Compounds
To understand the unique properties and applications of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid, it is valuable to compare it with structurally related compounds.
Comparison with Isomers and Derivatives
Several structural analogs of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid exist, with variations in the position of the carboxylic acid group or modifications to the protecting group:
These structural variants exhibit different physical properties, reactivity patterns, and biological activities, highlighting the importance of the specific substitution pattern in determining the compound's behavior in various applications.
Structure-Activity Relationships
The position of the carboxylic acid group on the isoindoline ring can significantly affect the compound's reactivity and biological activity. The 5-position carboxylic acid in 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid offers specific geometrical constraints and electronic effects that may be advantageous for certain applications compared to its isomers.
Recent Research Developments and Future Directions
Recent research has continued to explore the potential applications of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid and its derivatives in various fields.
Emerging Applications
Recent studies have investigated:
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The use of isoindoline derivatives as ROR-gamma inhibitors for autoimmune diseases
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Applications in the development of nicotinamide phosphoribosyltransferase inhibitors
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Potential role in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity
Future Research Directions
Future research on 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid may focus on:
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Development of more efficient synthetic routes
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Exploration of novel biological activities
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Investigation of structure-activity relationships for pharmaceutical applications
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Exploitation of its structural features for materials science applications
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